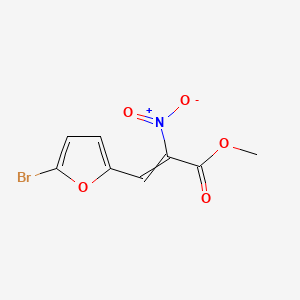
(R)-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings. This particular compound is notable for its complex structure, which includes a benzyloxycarbonylamino group, an iodine atom, and a propionic acid benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester typically involves multiple steps. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as palladium-catalyzed C-H acyloxylation under an oxygen atmosphere, which demonstrates good functional group tolerance and high yields . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The iodine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields a primary alcohol.
Scientific Research Applications
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: May be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of ®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The iodine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl Benzoate: An ester with a simpler structure, used in perfumes and flavorings.
Ethyl Acetate: A common ester used as a solvent in various industrial applications.
Isopropyl Benzoate: Another ester with similar applications in fragrances.
Uniqueness
®-2-Benzyloxycarbonylamino-3-iodo-propionic acid benzyl ester is unique due to its complex structure, which includes both an iodine atom and a benzyloxycarbonylamino group
Properties
Molecular Formula |
C18H18INO4 |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
benzyl 3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H18INO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22) |
InChI Key |
UTLXZOSYDVYSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)










![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
